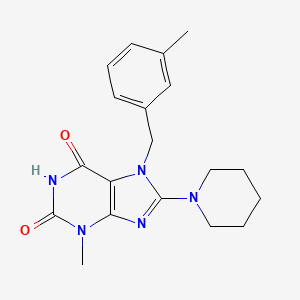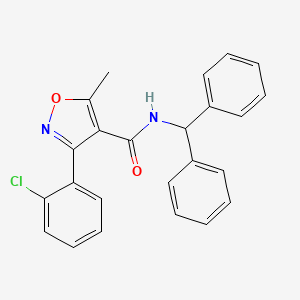
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as MRS1477, is a purinergic receptor antagonist. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione is a purinergic receptor antagonist that selectively binds to the P2Y6 receptor. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, cancer, and neurological disorders. By inhibiting the activation of the P2Y6 receptor, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, by inhibiting the activation of the NLRP3 inflammasome. 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can also inhibit the proliferation and migration of cancer cells by inhibiting the activation of the P2Y6 receptor. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione can reduce the release of glutamate, which is involved in the pathogenesis of several neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a selective P2Y6 receptor antagonist, which allows for the specific modulation of the P2Y6 receptor. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have low toxicity and good pharmacokinetic properties. However, there are also some limitations to using 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments. It can be difficult to obtain and synthesize, and its effects may be influenced by other purinergic receptors.
Direcciones Futuras
There are several future directions for the research and development of 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, the development of selective P2Y6 receptor agonists may provide new insights into the physiological and pathological functions of the P2Y6 receptor.
Aplicaciones Científicas De Investigación
3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, which is involved in the pathogenesis of several inflammatory diseases. 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 3-methyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects by reducing the release of glutamate, which is involved in the pathogenesis of several neurological disorders.
Propiedades
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-8-14(11-13)12-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-9-4-3-5-10-23/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETPWJMEIXGCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570303.png)
![N-[4-(benzoylamino)-3-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570312.png)

![ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3570318.png)
![ethyl (2-{[(2-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3570319.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3570331.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3570340.png)
![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)
![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)
![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3570358.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570380.png)